2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: It may find applications in the development of new industrial chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide
- 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide
- 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the ethoxyphenyl and ethylphenyl groups may confer distinct interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
941876-58-0 |
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Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-5-9-19(10-6-17)25-23(29)16-27-13-14-28-22(24(27)30)15-21(26-28)18-7-11-20(12-8-18)31-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29) |
InChI Key |
KRWMWONAWODPIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O |
solubility |
not available |
Origin of Product |
United States |
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